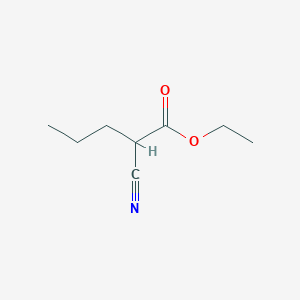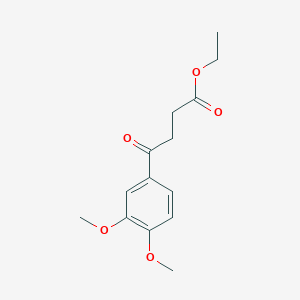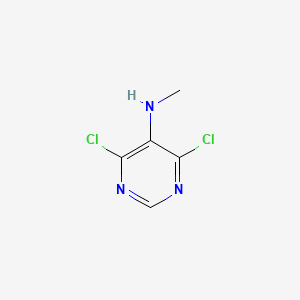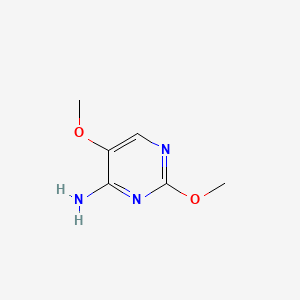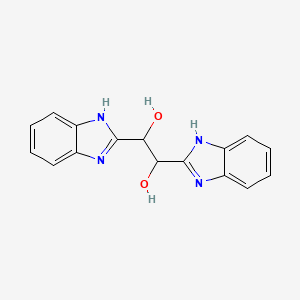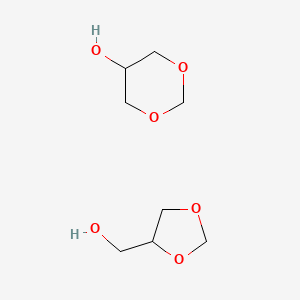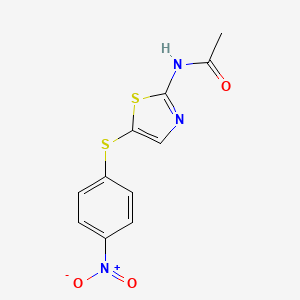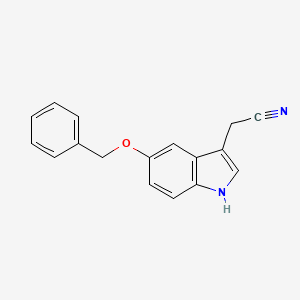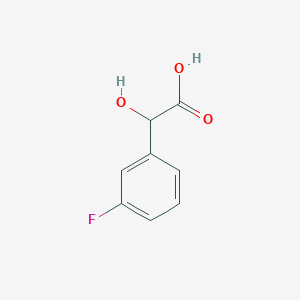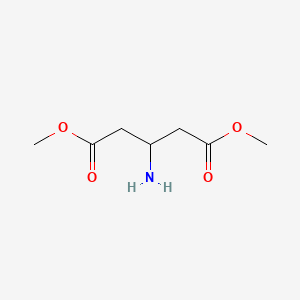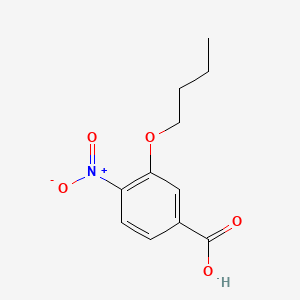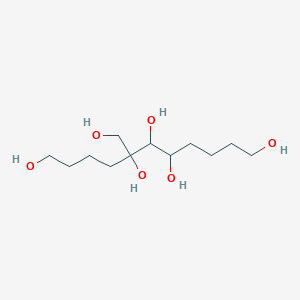
5-Hydroxymethyl-1,5,6,7,11-undecanepentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyl-1,5,6,7,11-undecanepentol, also known as HUMP, is a polyol compound that has gained significant attention in the scientific community due to its potential applications in various fields. HUMP is a versatile compound that can be synthesized using different methods, and its unique properties make it an attractive candidate for different research applications.
Wissenschaftliche Forschungsanwendungen
Tissue Distribution and Epigenetic Role
- The study by Globisch et al. (2010) on 5-Hydroxymethylcytosine (hmC) in mammalian tissue discusses the potential epigenetic role of hydroxymethylated compounds. They found that hmC is present in all tissues, with the highest concentrations in neuronal cells, suggesting its significance in gene expression regulation and potential applications in neuroscience and epigenetics research Globisch et al., 2010.
Chemical Synthesis and Molecular Behavior
- Matsuo et al. (1987) conducted a conformational analysis and epoxidation study on dolabellane diterpenoid containing 1,5-undecadiene. Their work highlights the significance of structural analysis in understanding the chemical behavior of complex molecules, which could be relevant for synthetic chemistry applications involving 5-Hydroxymethyl-1,5,6,7,11-undecanepentol Matsuo et al., 1987.
Catalytic Processes and Value-Added Derivatives
- The catalytic conversion of 5-hydroxymethylfurfural to various chemicals, as reviewed by Kong et al. (2018), demonstrates the versatility of hydroxymethylated compounds in producing value-added derivatives. This could imply potential applications in catalysis and material science for 5-Hydroxymethyl-1,5,6,7,11-undecanepentol Kong et al., 2018.
Enzymatic Synthesis and Polymer Applications
- The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan by Jiang et al. (2014) suggests potential applications of hydroxymethylated compounds in producing environmentally friendly materials. This research could hint at the use of 5-Hydroxymethyl-1,5,6,7,11-undecanepentol in similar applications Jiang et al., 2014.
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)undecane-1,5,6,7,11-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c13-7-3-1-5-10(16)11(17)12(18,9-15)6-2-4-8-14/h10-11,13-18H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAOGONWTRLGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(C(CCCCO)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
